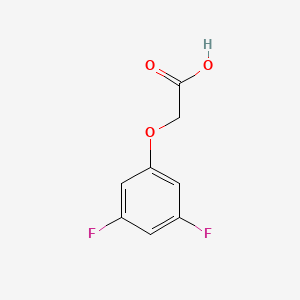

2-(3,5-Difluorophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKQOKIYIPBOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-02-5 |

Source

|

| Record name | 2-(3,5-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3,5-Difluorophenoxy)acetic acid CAS 370-02-5 properties

This is an in-depth technical guide on 2-(3,5-Difluorophenoxy)acetic acid (CAS 370-02-5), designed for researchers in medicinal chemistry and drug development.[1][2]

A Versatile Fluorinated Scaffold for Lead Optimization[1][2]

Executive Summary

This compound (CAS 370-02-5) is a specialized fluorinated building block used extensively in medicinal chemistry to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.[1] As a derivative of phenoxyacetic acid, it serves as a critical "linker" or "tail" moiety in drug design.

The introduction of fluorine atoms at the 3 and 5 positions of the phenoxy ring offers distinct advantages:

-

Metabolic Stability: Blocks oxidative metabolism (CYP450) at susceptible ring positions.

-

Lipophilicity Modulation: Increases

relative to the non-fluorinated parent, facilitating membrane permeability without the steric bulk of chlorine or methyl groups. -

Electronic Tuning: The electron-withdrawing nature of the fluorines alters the pKa of the carboxylic acid and the electron density of the ether oxygen, influencing hydrogen bond acceptor capability.

Chemical & Physical Profile

| Property | Data |

| CAS Registry Number | 370-02-5 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 188.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate, DCM); Low solubility in water |

| Acidity (Predicted pKa) | ~3.0 (Acidic due to electron-withdrawing fluorines) |

| Lipophilicity (ClogP) | ~1.7 |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthetic Methodology

The synthesis of this compound follows a classic Williamson Ether Synthesis .[1] This protocol is favored for its scalability and high yield.

Experimental Protocol

Reaction: Nucleophilic substitution of 3,5-difluorophenol with a haloacetic acid derivative under basic conditions.

Reagents:

-

Alkylating Agent: Chloroacetic acid (or Ethyl bromoacetate)[1]

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (

)[1] -

Solvent: Water (if using NaOH) or Acetone/DMF (if using

)[1]

Step-by-Step Workflow:

-

Deprotonation: Dissolve 3,5-difluorophenol (1.0 eq) in an aqueous NaOH solution (2.5 eq) to generate the phenoxide anion.[1]

-

Alkylation: Slowly add a solution of 2-chloroacetic acid (1.1 eq) to the reaction mixture.

-

Note: If using ethyl bromoacetate, perform this step in refluxing acetone with

, followed by a separate hydrolysis step.[2]

-

-

Reflux: Heat the aqueous mixture to reflux (approx. 100°C) for 2–4 hours. Monitor consumption of phenol by TLC or HPLC.

-

Work-up:

-

Cool the solution to room temperature.

-

Acidify carefully with concentrated HCl to pH < 2. The product, being a carboxylic acid, will precipitate.[2]

-

-

Isolation: Filter the white precipitate.

-

Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes or Water/Ethanol to yield pure crystals.

Synthetic Pathway Diagram

Figure 1: Williamson ether synthesis pathway for CAS 370-02-5.[1][2]

Medicinal Chemistry Applications

This scaffold is rarely a drug in itself but acts as a critical pharmacophore in lead optimization.

Mechanism of Action & Utility[7][8]

-

Metabolic Blocking (The Fluorine Effect):

-

Bioisosteric Replacement:

-

The moiety mimics the size of a benzyloxy group but with altered polarity.

-

Used in Prostaglandin EP2 Agonists (e.g., Omidenepag analogs) where the phenoxyacetic acid "head" mimics the alpha-chain of endogenous prostaglandins.

-

-

Target Classes:

-

Alzheimer's Disease: Used as a side-chain in inhibitors of

-amyloid peptide synthesis.[1] -

Ion Channels: Incorporated into blockers of Kir (Inward Rectifier Potassium) channels to modulate cardiac or neuronal excitability.

-

AMPK Activators: The lipophilic nature of the difluorophenyl ring aids in binding to hydrophobic pockets within metabolic enzymes.

-

Lead Optimization Decision Tree

Figure 2: Strategic rationale for incorporating the 3,5-difluorophenoxy moiety.

Structural Characterization

To validate the synthesis of CAS 370-02-5, researchers should look for the following spectral signatures:

-

NMR (DMSO-

-

NMR:

-

Single signal (decoupled) or complex multiplet around -109 to -111 ppm, indicating equivalent fluorine atoms on the benzene ring.[1]

-

Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for fluorinated phenoxy acids.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.[1]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

PPE Requirements:

-

Nitrile gloves (fluorinated compounds can penetrate latex).

-

Safety goggles.

-

Fume hood (prevent inhalation of dust/aerosols).

-

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 370-02-5).[1]Link[1]

- Santen Pharmaceutical Co., Ltd.Omidenepag Isopropyl and EP2 Receptor Agonists. Journal of Medicinal Chemistry, 2018. (Contextual citation for phenoxyacetic acid pharmacophores).

-

Google Patents. Methods and Compounds for Inhibiting Beta-Amyloid Peptide Release (WO1998022494A2).[1] (Describes synthesis and application). Link

-

Weaver, D.F., et al. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. Molecules, 2022.[2][7][8][9] (Review of biological activity of phenoxy moieties).

Sources

- 1. (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | C36H54N2O2 | CID 2733339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. 2-Azido-2-(3,5-difluorophenyl)acetic acid | C8H5F2N3O2 | CID 22312220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 [mdpi.com]

3,5-difluorophenoxyacetic acid chemical structure and molecular weight

This technical guide provides an in-depth analysis of 3,5-difluorophenoxyacetic acid , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.

Part 1: Chemical Identity & Structure

3,5-Difluorophenoxyacetic acid is an aromatic ether-acid characterized by a phenoxyacetic acid core substituted with fluorine atoms at the meta positions (3 and 5) of the phenyl ring. This substitution pattern is critical in drug design for blocking metabolic "soft spots" (preventing P450-mediated oxidation) while modulating lipophilicity.

Molecular Data

| Parameter | Value |

| Chemical Name | 3,5-difluorophenoxyacetic acid |

| CAS Registry Number | 370-02-5 |

| Molecular Formula | |

| Molecular Weight | 188.13 g/mol |

| Exact Mass | 188.0285 |

| SMILES | OC(=O)COc1cc(F)cc(F)c1 |

| Appearance | White to off-white solid |

Structural Analysis

The molecule consists of two distinct domains:

-

The Pharmacophore Anchor (Carboxylic Acid): The acetic acid tail (

) serves as a polar handle for hydrogen bonding or further derivatization (e.g., amide coupling). -

The Lipophilic Core (3,5-Difluorophenyl): The fluorine atoms at positions 3 and 5 exert a strong electron-withdrawing inductive effect (

), lowering the

Part 2: Physicochemical Properties

Understanding the physical behavior of this compound is essential for assay development and formulation.

| Property | Value (Experimental/Predicted) | Context |

| ~3.1 – 3.5 | More acidic than non-fluorinated phenoxyacetic acid ( | |

| ~1.9 – 2.1 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). | |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |

| H-Bond Acceptors | 4 | 2 Fluorines + 1 Ether Oxygen + 1 Carbonyl Oxygen. |

| Solubility | Soluble in organic solvents (DMSO, MeOH, EtOAc); Low solubility in water (unless basified). |

Part 3: Synthesis Methodology

The most robust route to 3,5-difluorophenoxyacetic acid is the Williamson Ether Synthesis , coupling 3,5-difluorophenol with a haloacetic acid derivative.

Experimental Protocol

Objective: Synthesis of 3,5-difluorophenoxyacetic acid from 3,5-difluorophenol.

Reagents:

-

3,5-Difluorophenol (1.0 eq)[1]

-

Chloroacetic acid (1.2 eq) or Ethyl bromoacetate (1.2 eq)

-

Base: Sodium Hydroxide (NaOH, aq) or Potassium Carbonate (

) -

Solvent: Water (for chloroacetic acid method) or Acetone/DMF (for ester method)

Step-by-Step Workflow (Aqueous Method):

-

Deprotonation: Dissolve 3,5-difluorophenol in 20% aqueous NaOH (2.5 eq). The solution will turn from clear to slightly yellow as the phenoxide forms.

-

Alkylation: Add a solution of chloroacetic acid (1.2 eq) in water dropwise to the phenoxide mixture.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor consumption of phenol by TLC (mobile phase: 50% EtOAc/Hexanes). -

Work-up: Cool the mixture to room temperature. Acidify carefully with 6M HCl to

. The product typically precipitates as a solid. -

Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

), dry over -

Purification: Recrystallize from water/ethanol or hexanes/ethyl acetate if necessary.

Synthesis Pathway Diagram

The following diagram illustrates the logic flow of the synthesis and subsequent derivatization.

Caption: Workflow for the synthesis of 3,5-difluorophenoxyacetic acid via Williamson ether synthesis.

Part 4: Applications in Drug Discovery

This moiety is highly valued in medicinal chemistry for its ability to modulate biological activity through the "Fluorine Effect."[2]

Metabolic Stability

The 3,5-difluoro substitution pattern blocks the metabolically vulnerable sites on the phenyl ring. In non-fluorinated analogues, these positions are prone to hydroxylation by Cytochrome P450 enzymes. Blocking them extends the half-life (

Specific Therapeutic Targets

-

Alzheimer’s Disease: Derivatives of 3,5-difluorophenoxyacetic acid have been investigated as

-secretase modulators or inhibitors of -

COX-2 Inhibitors: The moiety serves as a scaffold for synthesizing specific furanone derivatives that selectively inhibit Cyclooxygenase-2, reducing inflammation without the gastric side effects of traditional NSAIDs.

-

CRTH2 Antagonists: Used in the development of treatments for allergic rhinitis and asthma, where the carboxylic acid mimics the PGD2 headgroup and the fluorinated tail occupies a hydrophobic pocket in the receptor.

Part 5: Analytical Characterization

To validate the identity of synthesized 3,5-difluorophenoxyacetic acid, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-

-

12.90 (s, 1H,

- 6.85 – 6.95 (m, 1H, Ar-H, para-position)

- 6.70 – 6.80 (m, 2H, Ar-H, ortho-positions)

-

4.75 (s, 2H,

-

12.90 (s, 1H,

-

NMR:

-

Single signal around

-109 to -111 ppm (relative to

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

). -

Observed Mass: ~187.1 Da.

References

-

MolMall. Structure and CAS Data for 3,5-Difluorophenoxyacetic acid. Available at: [Link]

- Google Patents.WO1998022494A2 - Methods and compounds for inhibiting beta-amyloid peptide release and/or synthesis. (Describes synthesis and application in Alzheimer's research).

- Google Patents.US5981576A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors. (Describes use as an intermediate).

Sources

Strategic Deployment of 3,5-Difluorophenoxy Moieties in Medicinal Chemistry

Executive Summary

In the landscape of lead optimization, the 3,5-difluorophenoxy moiety represents a high-value bioisosteric replacement for phenyl, phenoxy, and benzyloxy groups. Its strategic value lies not merely in halogenation, but in the specific meta-substitution pattern. This configuration exerts a unique "pincer" effect on the aromatic ring's electronic density, simultaneously blocking metabolic soft spots while modulating lipophilicity (

This guide provides a technical roadmap for deploying this moiety to solve specific developability issues: metabolic instability (high

The Physicochemical Rationale

The decision to incorporate a 3,5-difluorophenoxy group should be driven by causality. We do not add fluorine simply to "see what happens"; we add it to manipulate specific molecular orbitals and metabolic pathways.

Electronic Deactivation & Metabolic Shielding

The primary failure mode for many phenoxy-containing leads is rapid oxidative clearance by Cytochrome P450 (CYP) isoforms, particularly at the electron-rich para position or unsubstituted meta positions.

-

The Mechanism: Fluorine is the most electronegative element (3.98 Pauling scale). Placing fluorines at both 3- and 5- positions creates a strong inductive electron-withdrawing effect (

) that significantly depletes the -

The Result: This deactivation raises the oxidation potential of the ring, making it a poor substrate for the electrophilic oxo-iron species (

) in the CYP450 catalytic cycle. -

Steric Blocking: The C-F bond length (1.35 Å) is only slightly larger than C-H (1.20 Å), allowing it to block metabolic sites sterically without disrupting binding pocket fit—a distinct advantage over chloro- or methyl- substitutions.

Conformation and -Stacking

The 3,5-difluoro substitution pattern creates a quadrupole moment that differs vastly from a standard phenyl ring.

-

Edge-to-Face Interactions: The electron-deficient ring becomes an excellent acceptor for

- -

Dipole Modulation: The vector sum of the two C-F dipoles can lock the ether linkage into a preferred conformation relative to the receptor, reducing the entropic penalty of binding.

Quantitative Comparison (Table 1)

| Property | Phenyl / Phenoxy | 3,5-Difluorophenoxy | Impact on Lead |

| Hammett | 0.00 | +0.34 (per F) | Strong electron withdrawal; deactivates ring. |

| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Minimal steric clash; mimics H but blocks metabolism. |

| Lipophilicity ( | 0.00 | +0.14 (per F) | Slight increase in LogP; improves membrane permeability. |

| C-X Bond Energy | ~98 kcal/mol | ~116 kcal/mol | Metabolic inertness at substituted positions. |

Synthetic Methodologies

Synthesizing 3,5-difluorophenoxy ethers requires selecting the correct pathway based on the electronic nature of the coupling partner.

Decision Framework

Use the following logic to select your synthetic route:

Figure 1: Synthetic decision tree for accessing 3,5-difluorophenoxy scaffolds.

Primary Protocol: Copper-Promoted Chan-Lam Coupling

The Chan-Lam coupling is the preferred method for late-stage functionalization because it proceeds at room temperature under oxidative conditions, tolerating a wide range of functional groups.

Reaction Scope: Coupling of 3,5-difluorophenol with Aryl Boronic Acids .

Reagents:

-

Substrate A: Aryl Boronic Acid (

equiv) -

Substrate B: 3,5-Difluorophenol (

equiv) -

Catalyst:

( -

Base: Pyridine or

( -

Oxidant: Compressed Air or

balloon -

Solvent: DCM or DCE (anhydrous)

-

Desiccant: 4Å Molecular Sieves (Critical for yield)

Step-by-Step Protocol:

-

Activation: Flame-dry a 2-neck round bottom flask and allow to cool under Argon.

-

Charging: Add

(0.5 equiv), Aryl Boronic Acid (1.5 equiv), and activated 4Å molecular sieves. -

Solvation: Add anhydrous DCM (

concentration relative to phenol). -

Substrate Addition: Add 3,5-difluorophenol (1.0 equiv) followed immediately by Pyridine (2.0 equiv).

-

Oxidation: Affix an

balloon (or open to dry air with a drying tube). -

Reaction: Stir vigorously at Room Temperature for 16–24 hours. The reaction mixture typically turns from blue/green to a dark suspension.

-

Workup: Filter through a pad of Celite to remove copper salts/sieves. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The 3,5-difluoro substitution makes the phenol more acidic (

Case Study: Metabolic Optimization of a Kinase Inhibitor

Scenario: A lead compound targeting a tyrosine kinase exhibited potent

Intervention: The phenyl ring was replaced with a 3,5-difluorophenyl ring.

Outcome Data:

| Parameter | Original Lead (Phenyl) | Optimized (3,5-Difluorophenyl) | Result |

| Enzymatic | 12 nM | 8 nM | Potency Maintained/Improved |

| Liver Microsome | 14 min | 58 min | 4x Stability Increase |

| 120 | 28 | Clearance suppressed | |

| LogD (pH 7.4) | 2.8 | 3.1 | Acceptable lipophilicity shift |

Mechanistic Explanation:

The introduction of the 3,5-difluorines prevented the formation of the arene oxide intermediate required for hydroxylation. Furthermore, the electron-poor ring formed a stronger

Visualizing the Metabolic Blockade

The following diagram illustrates how the 3,5-difluorophenoxy moiety evades the CYP450 catalytic cycle compared to a standard phenoxy group.

Figure 2: Mechanism of metabolic stability enhancement via 3,5-difluorination.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis (Chan-Lam Coupling Review).

-

Hajduk, P. J., & Sauer, D. R. (2008). Physicochemical properties of fluorine in drug design. Journal of Medicinal Chemistry (Focus on Lipophilicity/Metabolism).

Navigating Acidity: A Technical Guide to the pKa Values of Fluorinated Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Medicinal Chemistry

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. For researchers in drug discovery and development, a thorough understanding of a compound's pKa is not merely academic; it is a critical predictor of its behavior in biological systems. The degree of ionization at a given pH, dictated by the pKa, governs a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with its target protein. Consequently, the ability to modulate and accurately determine the pKa of a drug candidate is a key element in the optimization of its absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorination has emerged as a powerful strategy in medicinal chemistry to fine-tune the properties of lead compounds. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and, notably, its acidity. This guide provides an in-depth exploration of the pKa values of fluorinated phenoxyacetic acid derivatives, a class of compounds with relevance in various therapeutic areas. We will delve into the structure-acidity relationships, provide a compilation of available pKa data, and present detailed experimental protocols for their determination, equipping researchers with the knowledge to strategically employ fluorination to optimize the ionization characteristics of their molecules of interest.

The Influence of Fluorine Substitution on Acidity: A Tale of Induction

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[1] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[2] The introduction of fluorine atoms onto the phenoxy ring of phenoxyacetic acid derivatives exerts a powerful influence on their acidity, primarily through the inductive effect .[3][4]

Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the surrounding atoms.[4] This electron-withdrawing inductive effect is transmitted through the sigma bonds of the molecule, ultimately reaching the carboxylate group.[2] By pulling electron density away from the negatively charged carboxylate, the fluorine substituent disperses the negative charge, thereby stabilizing the anion.[3] This increased stability of the conjugate base shifts the acid-base equilibrium towards dissociation, resulting in a stronger acid and a lower pKa.

The magnitude of this acid-strengthening effect is dependent on several factors:

-

Number of Fluorine Substituents: The inductive effect is additive. Increasing the number of fluorine atoms on the phenyl ring leads to a greater withdrawal of electron density and a more pronounced decrease in the pKa value.[3]

-

Position of Fluorine Substituents: The inductive effect weakens with distance.[3] Therefore, fluorine atoms located at positions closer to the phenoxy ether linkage (ortho positions) will have a more significant impact on acidity compared to those at the meta or para positions.

This predictable influence of fluorine substitution allows for the rational design of molecules with tailored acidic properties, a crucial aspect of drug development.

pKa Values of Fluorinated Phenoxyacetic Acid Derivatives: A Data Compendium

The following table summarizes available pKa values for phenoxyacetic acid and its fluorinated derivatives. It is important to note that while some experimental data is available, many values are predicted based on computational models. Researchers should consider the source of the data when making critical decisions.

| Compound Name | Structure | pKa Value | Data Type | Reference |

| Phenoxyacetic Acid | O(c1ccccc1)CC(=O)O | 3.17 | Experimental | [Calculated from multiple sources] |

| 2-Fluorophenoxyacetic Acid | O(c1ccccc1F)CC(=O)O | 3.10 ± 0.10 | Predicted | [5] |

| 3-Chlorophenoxyacetic Acid | O(c1cccc(Cl)c1)CC(=O)O | 3.07 | Experimental | [6] |

| 2-Chlorophenoxyacetic Acid | O(c1ccccc1Cl)CC(=O)O | 3.05 | Experimental | [7] |

| 2,4,5-Trifluorophenylacetic Acid | c1(C(=O)O)c(F)cc(F)c(F)c1 | 3.78 ± 0.10 | Predicted | [8] |

| 2,3,5-Trifluorophenylacetic Acid | c1(C(=O)O)c(F)c(F)cc(F)c1 | 3.61 ± 0.10 | Predicted | [9] |

Note: The pKa values for the trifluorophenylacetic acids are for the phenylacetic acid scaffold, not the phenoxyacetic acid scaffold. This data is included to illustrate the acidifying effect of multiple fluorine substitutions on a related aromatic carboxylic acid.

Experimental Determination of pKa: Protocols and Workflows

Accurate determination of pKa values is paramount for understanding and optimizing drug candidates. Two of the most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A Gold Standard Method

Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added.[10] The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the acidic and conjugate base forms of the analyte are equal.[8]

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of at least three different pH values (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Sample Preparation:

-

Accurately weigh a sample of the fluorinated phenoxyacetic acid derivative.

-

Dissolve the sample in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration, typically around 1 mM.[10]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[8]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Use a magnetic stirrer to ensure the solution is well-mixed.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette to add the titrant (e.g., 0.1 M NaOH for an acidic analyte).

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[11]

-

Perform the titration in triplicate to ensure reproducibility.[8]

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Visualizing the Inductive Effect

The following diagram illustrates the electron-withdrawing inductive effect of a fluorine substituent on the acidity of a phenoxyacetic acid derivative.

Caption: Inductive effect of fluorine on the carboxylate anion.

Conclusion

The strategic incorporation of fluorine into phenoxyacetic acid derivatives provides a powerful tool for modulating their acidity. The electron-withdrawing inductive effect of fluorine stabilizes the conjugate base, leading to a lower pKa and a more acidic compound. The magnitude of this effect can be fine-tuned by altering the number and position of the fluorine substituents. Accurate determination of these pKa values is essential for drug development, and robust methods such as potentiometric titration and UV-Vis spectrophotometry provide reliable means to this end. By understanding the principles of fluorine's influence on acidity and employing rigorous experimental techniques, researchers can rationally design molecules with optimized ionization profiles, thereby enhancing their potential as effective therapeutic agents.

References

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved February 15, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 15, 2026, from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cas 132992-28-0,2,3,5-TRIFLUOROPHENYLACETIC ACID | lookchem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Inductive Effect and Acidic Strength Explained for JEE & NEET - Vedantu. (n.d.). Retrieved February 15, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved February 15, 2026, from [Link]

-

3-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11497 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

pKa Table - BYJU'S. (2022, February 16). Retrieved February 15, 2026, from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved February 15, 2026, from [Link]

-

Diagram of inductive effect - Filo. (2025, October 28). Retrieved February 15, 2026, from [Link]

-

3.4: Structural Effects on Acidity and Basicity - Chemistry LibreTexts. (2021, December 15). Retrieved February 15, 2026, from [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. ovid.com [ovid.com]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 7. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 8. 2,4,5-Trifluorophenylacetic acid CAS#: 209995-38-0 [m.chemicalbook.com]

- 9. Cas 132992-28-0,2,3,5-TRIFLUOROPHENYLACETIC ACID | lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

The Fluorine Vector: Engineering Ligand Affinity via 3,5-Difluoro Substitution

Executive Summary

In modern medicinal chemistry, the introduction of fluorine is rarely a random "screen and see" tactic; it is a precise engineering decision. While single fluorine substitutions are common for metabolic blocking, the 3,5-difluoro substitution pattern on aromatic rings represents a distinct "privileged motif" for affinity maturation.

This guide dissects the physicochemical and thermodynamic mechanisms by which 3,5-difluoro substitution enhances ligand binding. Unlike the steric bulk of a trifluoromethyl (

The Physicochemical Basis: Why 3,5-Difluoro?

To understand the utility of the 3,5-difluoro motif, one must look beyond simple lipophilicity (

Inversion of the Quadrupole Moment

Benzene is electron-rich on its faces (negative

-

Benzene: Negative potential above/below the ring; favors edge-to-face interactions with aromatic residues (e.g., Phe, Tyr).

-

Perfluorobenzene: The high electronegativity of fluorine inverts this potential. The center becomes positive, and the edges become negative.

-

3,5-Difluorobenzene: This creates a "hybrid" electrostatic map. The electron-withdrawing nature of fluorine at the meta positions depletes electron density from the ring center (making it less repulsive to other electron-rich centers) while creating localized zones of high electron density at the fluorine atoms for multipolar interactions.

Modulation of Hydrogen Bond Acidity ( Shift)

The most critical role of 3,5-difluoro substitution is often not the interaction of the fluorine itself, but its inductive effect on a substituent at the

-

Mechanism:

of Donor -

Why 3,5? It maximizes this inductive effect without the steric clash that 2,6-substitution would introduce. 2,6-substitution often forces the ring out of planarity, breaking conjugation, whereas 3,5-substitution preserves the planar conformation required for optimal

-system overlap.

Orthogonal Multipolar Interactions

Fluorine is not a strong hydrogen bond acceptor in the classical sense. However, the

-

Geometry: These interactions are strongest when the

bond approaches the carbonyl carbon orthogonally to the -

Energetics: While weak individually (

kcal/mol), the rigid geometry of the 3,5-pattern can lock the ligand into a bioactive conformation, reducing the entropic penalty (

Structural Case Study: Menin-MLL Inhibition

The development of inhibitors for the Menin-MLL protein-protein interaction provides a definitive example of the 3,5-difluoro effect.

The Challenge

Early inhibitors of the Menin-MLL interaction suffered from moderate potency. The binding pocket contained a critical backbone carbonyl (Ser256 in some crystal structures, or equivalent residues depending on the isoform) that was difficult to target with classical H-bond donors due to desolvation costs.

The Solution

Researchers utilized a "Fluorine Scan" on the benzyl ring of thienopyrimidine-based inhibitors.[2]

-

Observation: Introduction of fluorine at the meta positions (analogous to the 3,5-pattern) resulted in a 5-to-6-fold improvement in binding affinity (

). -

Mechanism: X-ray crystallography revealed that the fluorine atom was not just filling space; it was engaged in a short-contact interaction (

Å) with the backbone carbonyl oxygen.[2][3] This is a classic -

Outcome: The 3,5-substitution provided the necessary electronic vector to interact with the protein backbone without requiring the complete desolvation that a charged H-bond donor would need.

Decision Logic for Fluorine Substitution

The following diagram illustrates the decision process for selecting the 3,5-difluoro motif over other fluorination patterns during lead optimization.

Caption: Decision matrix for applying 3,5-difluoro substitution based on structural environment and electronic requirements.

Experimental Protocol: Thermodynamic Dissection via ITC

To rigorously validate that the affinity gain is due to specific interactions (Enthalpy,

Protocol Overview

This protocol is designed to compare a non-fluorinated parent ligand (

Prerequisites:

-

Instrument: MicroCal PEAQ-ITC or VP-ITC.[4]

-

Buffer: PBS pH 7.4 (must match exactly for protein and ligand).

-

Ligand Solubility: DMSO concentration must be matched

.

Step-by-Step Workflow

-

Sample Preparation (Critical Step):

-

Dialyze protein into the assay buffer overnight.

-

Use the final dialysis buffer to dissolve the solid ligand. This ensures the "Heat of Dilution" background is minimized.

-

Self-Validation Check: Measure pH of both solutions. A mismatch of

pH units will generate large heats of ionization, invalidating the

-

-

Concentration Optimization (The C-Value):

-

Target a C-value (

) between 10 and 100. -

For nanomolar binders (

nM), use

-

-

Titration Sequence:

-

Run 1 (Background): Titrate Ligand into Buffer. (Measures heat of dilution/demixing).

-

Run 2 (Experiment): Titrate Ligand into Protein.

-

Run 3 (Control): Titrate Buffer into Protein. (Usually negligible, but verifies protein stability).

-

-

Data Analysis & Interpretation:

-

Subtract Run 1 from Run 2.

-

Fit to "One Set of Sites" model.

-

The Fluorine Signature:

-

If

becomes significantly more negative (exothermic) for -

If

improves but

-

-

ITC Workflow Diagram

Caption: Validated ITC workflow for distinguishing enthalpic vs. entropic contributions of fluorine substitution.

Data Presentation: Expected Trends

When comparing a Phenyl (

| Property | Phenyl ( | 3,5-Difluoro ( | Impact on Drug Design |

| Lipophilicity ( | Baseline | +0.2 to +0.4 | Slight increase; improves permeability without "greasing" the molecule too much. |

| Metabolic Stability | Low (C4 oxidation) | High | Blocks metabolism at C3/C5; electronically deactivates C4 oxidation. |

| Acidity ( | ~4.6 | ~3.5 | Makes NH a stronger H-bond donor (Potency |

| Quadrupole ( | Negative (-8.5 B) | Near Zero / Positive | Reduces repulsion with electron-rich protein side chains. |

| Binding Enthalpy ( | Baseline | More Negative | Indicates specific electronic anchoring. |

References

-

Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry. Link

- Pollastri, M. P., et al. (2014). The Role of Fluorine in Drug Discovery. Journal of Medicinal Chemistry.

- Zhou, H., et al. (2018). Structure-Based Design of High-Affinity Menin-MLL Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the 5-fold affinity gain via F-carbonyl interaction).

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

MicroCal (Malvern Panalytical). (2023). Best Practices for Isothermal Titration Calorimetry. Link

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Safety data sheet (SDS) for 2-(3,5-Difluorophenoxy)acetic acid

The following technical guide is structured as an advanced Safety Data Sheet (SDS) dossier, enriched with application-specific insights for drug development professionals.

CAS Registry Number: 370-02-5 Document Type: Enhanced Safety Data Sheet & Application Guide Version: 2.1 (Research & Development Focus)[1]

Part 1: Chemical Identity & Strategic Significance[1]

Product Identifier

| Parameter | Specification |

| Chemical Name | 2-(3,5-Difluorophenoxy)acetic acid |

| Synonyms | (3,5-Difluorophenoxy)acetic acid; 3,5-Difluorophenoxyacetate |

| CAS Number | 370-02-5 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| SMILES | C1=C(C=C(C=C1F)F)OCC(=O)O |

Strategic Application in Drug Discovery

As a Senior Application Scientist, I categorize this compound not merely as a reagent but as a metabolically privileged building block . The 3,5-difluoro substitution pattern is a classic medicinal chemistry tactic used to:

-

Block Metabolic Hotspots: The fluorine atoms at the 3 and 5 positions of the phenyl ring block CYP450-mediated hydroxylation, significantly extending the half-life (

) of the parent molecule compared to unsubstituted phenoxyacetic acids. -

Modulate Lipophilicity: The electron-withdrawing nature of the fluorines lowers the pKa of the acetic acid tail while increasing overall lipophilicity (LogP), enhancing membrane permeability without sacrificing solubility.

-

Bioisosterism: It frequently serves as a scaffold for CRTH2 antagonists and PPAR agonists.

Part 2: Hazard Identification & Risk Assessment (GHS)

Classification of the Substance

Based on Structure-Activity Relationship (SAR) analysis of analogous phenoxyacetic acids (e.g., 2,4-D), this compound is classified as an Irritant with specific target organ toxicity.

GHS Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Label Elements & Precautionary Logic

Signal Word: WARNING

| Hazard Statement (H-Codes) | Scientific Rationale (The "Why") |

| H302: Harmful if swallowed | Phenoxyacetic acids can uncouple oxidative phosphorylation in high doses.[1] |

| H315: Causes skin irritation | The carboxylic acid moiety ( |

| H319: Causes serious eye irritation | Direct contact with mucous membranes leads to immediate protonation of tissue proteins, causing inflammation. |

| H335: May cause respiratory irritation | Fine dust inhalation allows the acidic compound to dissolve in the lung lining fluid, lowering local pH and triggering coughing/spasms. |

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Composition & Purity Standards[1][7]

Purity Specification:

-

3,5-Difluorophenol: Potential hydrolysis product or unreacted starting material.[1] More toxic and corrosive than the acid.

-

Ethyl bromoacetate: Trace alkylating agent from synthesis (if ethyl ester hydrolysis route used).

Part 4: Advanced Handling & Storage Protocols

Storage Thermodynamics[1]

-

Temperature: Store at +2°C to +8°C (Refrigerated). While chemically stable at room temperature, the difluoro-substitution can make the ether linkage susceptible to slow oxidation over months.

-

Atmosphere: Store under Argon or Nitrogen .

-

Hygroscopicity: Mildly hygroscopic. Moisture uptake can alter stoichiometry in precise coupling reactions.

Engineering Controls (Diagram)

The following decision tree illustrates the required engineering controls based on the scale of operation.

Figure 1: Hazard Control Hierarchy for handling fluorinated phenoxyacetic acids.

Part 5: Application Scientist's Guide (Synthesis & Reactivity)

Solubility Profile

-

Soluble: DMSO, DMF, Methanol, Dichloromethane (DCM), Ethyl Acetate.

-

Insoluble: Water (at acidic pH), Hexanes.

-

Tip: To dissolve in aqueous buffers for biological assays, pre-dissolve in DMSO and dilute. Ensure final pH > 5.0 to maintain the carboxylate anion form (

), which is soluble.

Coupling Reaction Protocol (Amide Bond Formation)

This compound is most frequently used to attach the 3,5-difluorophenoxy moiety to amines.

Standard Operating Procedure (SOP):

-

Activation: Dissolve 1.0 eq of this compound in DMF.

-

Base Selection: Add 3.0 eq of DIPEA (Diisopropylethylamine).

-

Expert Note: Do not use Pyridine. The acidity of the

-protons is moderate; strong bases are not required and may cause racemization if chiral centers are present nearby (though this molecule itself is achiral).[1]

-

-

Coupling Agent: Add 1.1 eq of HATU.

-

Why HATU? The electron-withdrawing fluorines reduce the nucleophilicity of the phenoxy oxygen, but they also inductively withdraw electron density from the carboxyl group, making it slightly more reactive but also prone to hydrolysis. HATU provides rapid activation.

-

-

Addition: Add 1.0 eq of the amine partner.

-

Workup: Acidify with 1N HCl to precipitate the product or extract into EtOAc.

Reaction Workflow Diagram

Figure 2: Optimized synthesis workflow for amide coupling.

Part 6: Emergency Response & Toxicology[1]

Firefighting Measures

-

Critical Hazard: Hydrogen Fluoride (HF) generation.

-

Combustion Products: Carbon oxides (

) and Hydrogen Fluoride gas. -

Action: Firefighters MUST wear full chemical protective clothing and positive pressure Self-Contained Breathing Apparatus (SCBA).[1] Water spray can be used to cool containers but must be contained (do not flush to sewer) as it may become acidic and toxic.

First Aid Protocols

-

Eye Contact: Immediate irrigation is vital. The acidic nature combined with the surfactant-like properties of the phenoxy tail can damage the cornea.[1] Rinse for 15 minutes.

-

Skin Contact: Wash with soap and water. If redness persists, treat as a chemical burn.

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen.

Toxicological Data (Analogous)

-

Acute Oral Toxicity (LD50): Estimated ~500-1000 mg/kg (Rat) based on 2,4-D data.[1]

-

Carcinogenicity: Not listed by IARC/NTP.

-

Mutagenicity: No data available; fluorinated aromatics are generally stable and non-intercalating.

Part 7: Physical & Chemical Properties[1]

| Property | Value | Note |

| Physical State | Solid (Crystalline Powder) | Usually white to off-white |

| Melting Point | Not experimentally determined in public dossiers | Likely 100-130°C based on isomers [1] |

| Boiling Point | > 250°C (Predicted) | Decomposes before boiling |

| pKa | ~3.0 - 3.5 (Predicted) | More acidic than acetic acid (4.[1]76) due to phenoxy group |

| LogP | ~2.1 (Predicted) | Moderate lipophilicity |

Part 8: Disposal Considerations

Do not dispose of via sink.

-

Dissolve: Dissolve the material in a combustible solvent (e.g., acetone).

-

Incinerate: Send to a licensed chemical incinerator equipped with an afterburner and scrubber . The scrubber is mandatory to neutralize the HF gas generated during combustion.

References

-

Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for 2-(2,4-Difluorophenoxy)acetic acid (Isomer Analog).[1] Retrieved from [1]

-

PubChem. (n.d.).[2] Compound Summary for this compound (CID 819292).[1][3] National Library of Medicine. Retrieved from [1]

-

ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from [1]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory for Phenoxyacetic acid derivatives. Retrieved from [1]

Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on current chemical knowledge and SAR analysis, the user must conduct their own risk assessment before handling.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(3,5-Difluorophenoxy)acetic Acid

Executive Summary & Strategic Rationale

The introduction of fluorine into pharmaceutical scaffolds is a critical strategy for modulating lipophilicity, metabolic stability, and bioavailability. 2-(3,5-Difluorophenoxy)acetic acid serves as a high-value intermediate for various non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (herbicides), and CRTH2 antagonists.

This guide details the synthesis of this compound via Williamson Ether Synthesis .[1][2][3][4] While conceptually simple, the specific electronic properties of the 3,5-difluorophenyl ring require tailored conditions. The electron-withdrawing fluorine atoms lower the pKa of the phenol (approx. pKa ~9.0 vs. 10.0 for phenol), facilitating deprotonation but reducing the nucleophilicity of the resulting phenoxide.

Two protocols are presented:

-

Protocol A (Aqueous/Scalable): A green, cost-effective route using chloroacetic acid and NaOH. Ideal for multi-gram to kilogram scale-up.

-

Protocol B (Anhydrous/High-Purity): A two-step esterification-hydrolysis route using ethyl bromoacetate. Ideal for library synthesis where purification ease is paramount.

Chemical Reaction Engineering

Reaction Mechanism

The synthesis proceeds via an SN2 nucleophilic substitution. The 3,5-difluorophenol is deprotonated by a base to form the phenoxide anion, which then attacks the

Key Mechanistic Insight: In Protocol A, the base (NaOH) serves two roles:

-

Neutralizing the carboxylic acid of chloroacetic acid to form sodium chloroacetate.

-

Deprotonating the phenol. Therefore, at least 2.0 equivalents of base are theoretically required, but 2.5–3.0 equivalents are recommended to maintain reaction velocity.

Reaction Pathway Diagram

Figure 1: Reaction pathway for the aqueous synthesis of this compound.

Protocol A: Scalable Aqueous Synthesis

Best for: Scale-up (>10g), Green Chemistry, Cost Reduction.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Example) | Role |

| 3,5-Difluorophenol | 130.09 | 1.0 | 13.0 g | Substrate |

| Chloroacetic Acid | 94.50 | 1.5 | 14.2 g | Electrophile |

| NaOH (Solid) | 40.00 | 3.5 | 14.0 g | Base |

| Water | 18.02 | Solvent | 80 mL | Solvent |

| HCl (conc.) | 36.46 | Excess | ~15 mL | Acidification |

Step-by-Step Procedure

-

Preparation of Phenoxide:

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve NaOH (14.0 g, 350 mmol) in Water (60 mL) .

-

Caution: Exothermic dissolution. Cool to room temperature before proceeding.

-

Add 3,5-Difluorophenol (13.0 g, 100 mmol) . The solution should become homogeneous as the phenoxide forms.[5]

-

-

Addition of Electrophile:

-

Prepare a solution of Chloroacetic acid (14.2 g, 150 mmol) in Water (20 mL) .

-

Critical: Neutralize this solution slightly or add it slowly to the basic phenol solution to prevent immediate quenching of the phenoxide. Ideally, add the chloroacetic acid solution dropwise to the stirring phenoxide solution over 15 minutes.

-

-

Reaction (Reflux):

-

Heat the mixture to a gentle boil (bath temp ~105°C) for 2 to 3 hours .

-

Monitoring: The reaction is generally complete when the mixture remains homogeneous and no oily phenol droplets are visible. TLC (SiO2, 50% EtOAc/Hexane) can confirm consumption of starting phenol.

-

Workup & Precipitation:

-

Cool the reaction mixture to room temperature, then chill in an ice bath to <5°C.

-

Slowly add conc. HCl dropwise with vigorous stirring.

-

Observation: The solution will foam slightly (excess carbonate/base neutralization) and a thick white precipitate will form. Continue adding HCl until pH < 2 (check with Congo Red or pH paper).

-

-

Isolation & Purification:

-

Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL) to remove NaCl and excess acid.

-

Recrystallization: The crude product is often pure enough (>95%). For analytical purity, recrystallize from hot water (approx. 15 mL/g). Dissolve at boiling, filter hot if necessary, and cool slowly to 4°C.

-

Dry the crystals in a vacuum oven at 45°C overnight.

-

Expected Yield: 75–85% Characterization: White crystalline solid.

Protocol B: Anhydrous Ester Route

Best for: High purity requirements, library synthesis, avoiding harsh aqueous conditions.

Materials & Stoichiometry

| Reagent | Equiv. | Role |

| 3,5-Difluorophenol | 1.0 | Substrate |

| Ethyl Bromoacetate | 1.2 | Electrophile |

| K2CO3 (Anhydrous) | 2.0 | Base |

| Acetone or DMF | Solvent | Solvent |

| NaOH (2M aq) | 3.0 | Hydrolysis Base |

Step-by-Step Procedure

-

Alkylation:

-

Dissolve 3,5-difluorophenol (1.0 eq) in Acetone (0.5 M concentration).

-

Add anhydrous K2CO3 (2.0 eq) and stir for 15 mins.

-

Add Ethyl bromoacetate (1.2 eq) dropwise.

-

Reflux for 4-6 hours. (Monitor by TLC: Starting material Rf ~0.6, Ester Product Rf ~0.8 in 30% EtOAc/Hex).

-

-

Hydrolysis (In-situ):

-

Once alkylation is complete, the intermediate is ethyl 2-(3,5-difluorophenoxy)acetate.

-

Add 2M NaOH (3.0 eq) directly to the reaction mixture (if using acetone, add water to ensure miscibility).

-

Stir at 50°C for 1 hour. The ester spot on TLC should disappear, replaced by the baseline acid spot.

-

-

Workup:

-

Evaporate the acetone under reduced pressure.

-

Dilute the aqueous residue with water.[3]

-

Optional Wash: Extract the basic aqueous layer with Diethyl Ether (1x) to remove unreacted halides or neutral byproducts.

-

Acidify the aqueous layer with 6M HCl to pH 1.

-

Extract the product into Ethyl Acetate (3x).

-

Dry combined organics over MgSO4, filter, and concentrate.

-

Quality Control & Characterization

Physical Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 68 – 70 °C (Lit. 67-81°C; broad range often indicates hydration or impurity. Target sharp 69°C).

-

Solubility: Soluble in Methanol, Ethanol, Ethyl Acetate, DCM. Sparingly soluble in water (acid form).

Spectroscopic Data (Expected)

-

1H NMR (400 MHz, DMSO-d6):

- 12.9 (s, 1H, -COOH)

- 6.8 - 6.6 (m, 3H, Ar-H) Note: 3,5-substitution pattern typically shows a triplet and a doublet or multiplet depending on F-coupling.

- 4.7 (s, 2H, -O-CH2-).

-

19F NMR:

-

Single signal around -109 ppm (relative to CFCl3), indicative of symmetric fluorine substitution.

-

Workup Flowchart

Figure 2: Downstream processing workflow for Protocol A.

Troubleshooting & Safety

Common Issues

-

Low Yield: Often caused by insufficient base (neutralized by chloroacetic acid) or incomplete deprotonation. Ensure pH remains >10 during reflux.

-

Oily Product: If the product oils out upon acidification, it may be due to impurities lowering the melting point. Extract with Ethyl Acetate, dry, and recrystallize from Hexane/EtOAc or Water/Ethanol.

-

Coloration: Pink/Brown discoloration indicates oxidation of the phenol. Perform the reaction under Nitrogen atmosphere if high purity is required.

Safety (HSE)

-

Chloroacetic Acid: Highly toxic and corrosive. Readily absorbed through skin, causing severe systemic toxicity. Double-glove and use a face shield.

-

3,5-Difluorophenol: Irritant and toxic. Handle in a fume hood.

-

Waste: Aqueous waste contains fluorinated aromatics. Do not dispose of down the drain; segregate for halogenated waste disposal.

References

-

Williamson Ether Synthesis General Protocol. Gordon College Organic Chemistry. [Link]

- Preparation of 3-(3,5-difluorophenoxy)propanoic acid (Analogous Chemistry).

Sources

Technical Application Note: Design and Evaluation of EP2 Agonists Using the 2-(3,5-Difluorophenoxy)acetic Acid Scaffold

[1]

Executive Summary

The EP2 receptor (Prostaglandin E2 receptor 2) is a Gs-coupled GPCR that mediates anti-inflammatory, ocular hypotensive, and neuroprotective effects. While endogenous prostaglandins (PGE2) are potent, they lack subtype selectivity and metabolic stability. The phenoxyacetic acid class, exemplified by clinical candidates like Taprenepag (PF-04217329) and CP-533,536 , represents a breakthrough in non-prostanoid EP2 agonist design.[1]

This guide details the utilization of the This compound scaffold.[1] The 3,5-difluoro substitution pattern is a critical medicinal chemistry optimization that enhances metabolic stability by blocking oxidative hotspots and modulates the electronic properties of the ether linkage, improving potency and selectivity against related receptors (EP3, EP4, FP).

The Scaffold: Chemical Biology & SAR Logic

Structural Rationale

The this compound scaffold mimics the

-

Carboxylic Acid Head: Essential for H-bonding/ionic anchoring.[1]

-

Phenoxy Core: Provides a rigid spacer that positions the "tail" group (often a sulfonamide or heterocycle) into the hydrophobic pocket.

-

3,5-Difluoro Substitution:

-

Metabolic Blockade: Fluorine at the 3 and 5 positions blocks cytochrome P450-mediated hydroxylation, significantly extending half-life (

).[1] -

Electronic Effect: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially reducing

-

-

Mechanism of Action (MOA)

Agonists built on this scaffold bind to the EP2 receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the G

Downstream Effects:

-

Ocular: cAMP activates PKA, leading to relaxation of the trabecular meshwork and increased uveoscleral outflow (IOP reduction).

-

Neuronal: cAMP/PKA signaling phosphorylates CREB, promoting gene expression linked to cell survival and plasticity.[2]

Figure 1: Signal transduction pathway activated by EP2 agonists derived from the phenoxyacetic acid scaffold.[1]

Experimental Protocols

Synthesis Strategy (General Protocol)

Note: This protocol describes the installation of the scaffold into a target agonist structure.

Reagents: 3,5-Difluorophenol, Methyl bromoacetate, K2CO3, DMF, Target "Head" Group (e.g., chloromethyl-substituted sulfonamide).[1]

-

Scaffold Preparation (O-Alkylation):

-

Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DMF.

-

Add K2CO3 (2.0 eq) and stir at RT for 30 min.

-

Add Methyl bromoacetate (1.1 eq) dropwise.[1] Stir at 60°C for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] Product (Methyl 2-(3,5-difluorophenoxy)acetate) should appear as a new spot.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4.

-

-

Coupling to Head Group:

-

The methyl ester intermediate is typically functionalized at the phenyl ring (e.g., via chloromethylation or Friedel-Crafts acylation) to attach the sulfonamide/heterocyclic "tail" characteristic of Taprenepag-like agonists.[1]

-

Alternative: Use 2-(3,5-difluoro-4-formylphenoxy)acetic acid as a starting material if reductive amination is the coupling strategy.[1]

-

-

Hydrolysis (Deprotection):

Functional Assay: cAMP Accumulation (TR-FRET)

This assay validates the agonist activity of the synthesized compound.[1]

Principle: Competition between cellular cAMP (produced upon agonist stimulation) and a labeled cAMP-d2 conjugate for binding to a Cryptate-labeled anti-cAMP antibody.[1] Signal decreases as cellular cAMP increases.[1]

Materials:

-

HEK293 cells stably expressing human EP2 receptor (hEP2-HEK).[1]

-

TR-FRET cAMP Kit (e.g., Cisbio HTRF or PerkinElmer LANCE).[1]

-

IBM-X (Phosphodiesterase inhibitor).[1]

-

Reference Agonist: PGE2 (full agonist) or Butaprost (selective EP2 agonist).[1]

Protocol:

-

Cell Prep: Harvest hEP2-HEK cells and resuspend in stimulation buffer (HBSS + 500 µM IBM-X) at 2,000 cells/µL.

-

Plating: Dispense 5 µL of cell suspension into a white 384-well low-volume plate (10,000 cells/well).

-

Stimulation:

-

Prepare 2x serial dilutions of the Test Compound (using the scaffold) and Reference (PGE2) in stimulation buffer.

-

Add 5 µL of compound solution to the cells.

-

Incubate for 30–45 minutes at Room Temperature (RT).

-

-

Detection:

-

Read: Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., EnVision).

-

Analysis: Calculate Ratio (665/620 * 10,000). Plot sigmoidal dose-response curves to determine EC50.

Selectivity Profiling (Critical Step)

To ensure the scaffold modifications (3,5-difluoro) have not compromised selectivity, test against EP1, EP3, EP4, and FP receptors.

Data Presentation Table:

| Receptor | Assay Type | Reference (PGE2) EC50 (nM) | Test Compound (Scaffold) EC50 (nM) | Selectivity Ratio (vs EP2) |

| EP2 | Gs (cAMP) | 2.5 | < 10 | 1.0 |

| EP1 | Gq (Ca2+) | 1.8 | > 10,000 | > 1000x |

| EP3 | Gi (cAMP inh) | 0.9 | > 10,000 | > 1000x |

| EP4 | Gs (cAMP) | 1.2 | > 5,000 | > 500x |

| FP | Gq (Ca2+) | 3.0 | > 10,000 | > 1000x |

Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold synthesis to lead validation.

Figure 2: Integrated workflow for developing EP2 agonists using the 3,5-difluorophenoxyacetic acid scaffold.

References

-

Pfizer Global R&D. (2011).[1][3] Effect of PF-04217329 a prodrug of a selective prostaglandin EP2 agonist on intraocular pressure in preclinical models of glaucoma.[1][3] Experimental Eye Research.[1][3]

-

Santen Pharmaceutical Co. (2018).[1] Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl. Journal of Medicinal Chemistry. [1]

-

Cayman Chemical. (2024).[1] EP2 Receptor (Rat) Reporter Assay Kit Protocol.[1]

-

IUPHAR/BPS Guide to Pharmacology. (2024).[1] Prostanoid Receptors: EP2.[1][3][4][5][6][7][8][9][10]

-

Cameron, K. O., et al. (2009).[5] Discovery of CP-533,536: An EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation.[1][5][11] Bioorganic & Medicinal Chemistry Letters.[1][5]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taprenepag isopropyl - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taprenepag | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design of Dual EP2/EP4 Antagonists through Scaffold Merging of Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2005061449A1 - Ep2 receptor agonists - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Note: Precision Engineering of Fluorinated Auxin Herbicide Analogs

Executive Summary & Rationale

Synthetic auxin herbicides (Group 4) remain a cornerstone of weed management, yet resistance evolution requires continuous structural innovation. This guide details the preparation of fluorinated auxin analogs, leveraging the "Fluorine Effect" to enhance metabolic stability and optimize lipophilicity without compromising receptor affinity.

The Strategic Value of Fluorine:

-

Metabolic Blocking: Replacing metabolically labile C-H bonds (specifically at the 4- or 5-positions of the indole or phenyl ring) with C-F bonds blocks oxidative degradation by Cytochrome P450 monooxygenases, extending the herbicide's half-life in planta.

-

Bioisosterism: The van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) sterically, allowing the analog to fit into the TIR1 ubiquitin-ligase binding pocket, while its high electronegativity alters the pKa of the carboxylate tail, influencing phloem mobility.

Experimental Workflow Overview

The following workflow integrates rational design, synthesis, and biological validation.

Figure 1: Integrated workflow for the development of fluorinated auxin herbicides, from scaffold selection to biological assay.

Detailed Synthetic Protocols

Protocol A: De Novo Synthesis of 6-Aryl-Picolinates (Halauxifen-methyl Mimics)

This protocol describes the synthesis of a 6-aryl-picolinate core, similar to Halauxifen-methyl . The fluorine is introduced via a pre-functionalized boronic acid, ensuring regiospecificity.

Target Molecule: Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

Reagents & Equipment:

-

Substrate: Methyl 4-amino-3,6-dichloropicolinate (1.0 eq)

-

Coupling Partner: 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: KF (3.0 eq) or Cs2CO3

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (2:1 ratio)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, combine the solvent mixture (DME/Water) and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst, reducing yield.

-

Assembly: Add the dichloropicolinate substrate, the fluorinated boronic acid, and the base.

-

Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon. Seal the vessel.

-

Reaction: Heat the mixture to 80°C for 4–6 hours . Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product usually appears as a fluorescent spot under UV (254 nm).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over MgSO4 and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography.

-

Gradient: 0% → 30% EtOAc in Hexanes.

-

Note: The fluorine atom on the phenyl ring significantly alters the Rf value compared to the non-fluorinated analog, aiding separation.

-

Protocol B: Late-Stage C-H Trifluoromethylation of Indole Auxins

This protocol utilizes the Langlois Reagent (CF3SO2Na) to introduce a trifluoromethyl group directly onto the indole ring of Indole-3-acetic acid (IAA) esters. This mimics the structure of highly active synthetic auxins while adding metabolic resistance.

Target Molecule: Methyl 4-(trifluoromethyl)-1H-indole-3-acetate.

Reagents & Equipment:

-

Substrate: Methyl indole-3-acetate (1.0 eq)

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 eq)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (4.0 eq)

-

Solvent: DCM/Water (2:1 biphasic system)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Protection: Ensure the carboxylic acid tail is esterified (methyl ester) prior to reaction to prevent decarboxylation or side-reactions with the acid moiety.

-

Setup: Dissolve Methyl indole-3-acetate and Langlois reagent in the DCM/Water mixture.

-

Initiation: Cool the mixture to 0°C. Add TBHP dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir vigorously for 12–24 hours.

-

Observation: A color change (often to deep red/brown) indicates radical activity.

-

-

Quenching: Quench with saturated NaHCO3 and Na2S2O3 (to neutralize excess peroxide).

-

Extraction: Extract with DCM (3x).

-

Regioisomer Separation: The CF3 radical typically attacks the C2 and C4/C5 positions.

-

Purification: Isolate the C4/C5 isomers using High-Performance Liquid Chromatography (HPLC) if flash chromatography is insufficient.

-

Validation: Use 19F-NMR. The CF3 signal will appear around -60 to -65 ppm.

-

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical biology requires rigorous characterization.

| Parameter | Method | Expected Outcome (Fluorinated Analog) |

| Identity | 19F-NMR | Distinct singlet (or multiplet) at -100 to -120 ppm (Ar-F) or -60 ppm (CF3). Absence of signal indicates failure. |

| Purity | UPLC-MS | Single peak >98% area. Mass shift: +18 Da (H->F) or +68 Da (H->CF3). |

| Lipophilicity | LogP (Calc/Exp) | Fluorination typically increases LogP by 0.2–0.5 units, enhancing membrane permeability. |

Biological Assay: Arabidopsis Root Growth Inhibition

The "Gold Standard" for auxin activity is the inhibition of primary root elongation, driven by the TIR1/AFB signaling pathway.

Mechanism of Action

The fluorinated analog acts as "molecular glue," stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors.

Figure 2: The molecular mode of action. Fluorinated auxins mimic natural IAA to assemble the SCF^TIR1 complex, triggering repressor degradation.

Assay Protocol

-

Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 1% bleach (10 min).

-

Plating: Plate seeds on 0.5x MS (Murashige & Skoog) agar plates containing the fluorinated analog at concentrations: 0, 10, 100, 1000 nM .

-

Stratification: Keep plates at 4°C for 2 days (dark) to synchronize germination.

-

Growth: Transfer to vertical growth racks in a growth chamber (22°C, 16h light/8h dark).

-

Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

-

Analysis: Plot Dose-Response curves. A potent fluorinated auxin will show an IC50 < 50 nM.

References

-

Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[6][7][8] Journal of Fluorine Chemistry, 167, 16-29. Link

-

Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl, a new auxin herbicide.[9][10][11] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[9] Link

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[6] ChemBioChem, 11(5), 696-708. Link

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

Sources

- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

Amide coupling conditions for 2-(3,5-Difluorophenoxy)acetic acid

Application Note: Optimized Amide Coupling Protocols for 2-(3,5-Difluorophenoxy)acetic Acid

Introduction & Chemical Context

This compound is a specialized building block frequently employed in medicinal chemistry to introduce a lipophilic, metabolically stable ether linkage. The 3,5-difluoro substitution pattern on the phenyl ring serves two critical functions: it blocks metabolic oxidation at susceptible ring positions and modulates the lipophilicity (

Chemical Challenges:

While the carboxylic acid moiety is sterically accessible, the inductive effect of the 3,5-difluorophenoxy group (

This guide outlines three distinct protocols tailored to the stage of development:

-

Discovery Scale: High-throughput success using HATU.

-

Process/Scale-Up: Green and cost-efficient coupling using T3P.

-

Difficult Amines: Acid chloride activation for low-nucleophilicity partners.

Strategic Reagent Selection

The choice of coupling reagent dictates the purification burden and yield.

| Feature | HATU (Protocol A) | T3P (Protocol B) | Thionyl Chloride (Protocol C) |

| Primary Use | Discovery / Milligram scale | Process / Gram to Kg scale | Cost-sensitive / Non-nucleophilic amines |

| Reactivity | Ultra-High (Fast kinetics) | High (Low epimerization) | Extreme (Highly reactive electrophile) |

| By-products | Tetramethylurea (water soluble but persistent) | Water-soluble phosphates | HCl, SO₂ (Gas) |

| Cost | High | Moderate | Low |

| Atom Economy | Poor | Good | Excellent |

Visualizing the Activation Logic

The following diagram illustrates the decision matrix and the mechanistic pathways for activating this compound.

Figure 1: Decision matrix for coupling reagent selection based on scale and substrate constraints.

Detailed Experimental Protocols

Protocol A: Discovery Scale (HATU)

Best for: Rapid synthesis, parallel chemistry, and valuable amines.

Mechanism: HATU generates an OAt-active ester, which is highly reactive and benefits from the neighboring group effect of the pyridine nitrogen, accelerating the reaction rate significantly compared to HBTU.

Materials:

-

Acid: this compound (1.0 equiv)[1]

-

Amine: 1.1 equiv

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)[2]

Procedure:

-

Dissolution: In a dry vial, dissolve this compound (100 mg, 0.53 mmol) in DMF (2.0 mL).

-

Activation: Add DIPEA (275 µL, 1.59 mmol) followed by HATU (242 mg, 0.64 mmol). The solution typically turns yellow/orange. Stir for 5 minutes at Room Temperature (RT) to ensure formation of the activated ester.

-

Coupling: Add the amine (0.58 mmol).

-

Note: If the amine is a HCl salt, add an additional 1.0 equiv of DIPEA.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[3] The electron-deficient nature of the acid usually drives this to completion quickly.

-

Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Gram-scale, avoiding toxic byproducts, and ease of purification.

Mechanism: T3P forms a mixed anhydride with the carboxylic acid.[4] The byproduct is a water-soluble phosphonic acid derivative, eliminating the need for chromatography in many cases.

Materials:

-

Acid: this compound (1.0 equiv)[1]

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

-

Base: TEA (Triethylamine) or DIPEA (3.0 equiv)

-